SD-36 -

SD-36

Catalog Number: EVT-1535527
CAS Number:
Molecular Formula: C59H62F2N9O12P
Molecular Weight: 1158.1666
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SD-36 is a PROTAC Degrader of STAT3 Protein. SD-36 potently induces the degradation of STAT3 protein in vitro and in vivo and demonstrates high selectivity over other STAT members. Induced degradation of STAT3 results in a strong suppression of its transcription network in leukemia and lymphoma cells. SD-36 inhibits the growth of a subset of acute myeloid leukemia and anaplastic large-cell lymphoma cell lines by inducing cell-cycle arrest and/or apoptosis. SD-36 achieves complete and long-lasting tumor regression in multiple xenograft mouse models at well-tolerated dose schedules.
Source and Classification

SD-36 was developed through a structure-based discovery approach aimed at creating effective STAT3 degraders. It belongs to the class of synthetic organic compounds and is categorized under PROTACs, which are innovative tools in targeted protein degradation strategies . The compound is notable for its ability to selectively bind to STAT3 while recruiting the cereblon E3 ubiquitin ligase, facilitating the proteasomal degradation of the target protein .

Synthesis Analysis

Methods and Technical Details

The synthesis of SD-36 involved the strategic design of small molecules that can effectively target the SH2 domain of STAT3. The initial compound in this series was SI-109, which served as a potent inhibitor of STAT3. By employing ligands that interact with cereblon/cullin 4A E3 ligase alongside SI-109, researchers developed SD-36 as a more effective degrader .

The synthesis process includes:

  1. Designing Linkers: The linker length and composition were optimized to enhance the degradation efficiency of STAT3.
  2. Cocrystallization: The cocrystal structure of SI-109 with STAT3 was determined to understand the binding interactions better .
  3. Testing Variants: Variants of SD-36 were synthesized by modifying linker lengths, leading to insights into optimal configurations for activity.
Molecular Structure Analysis

Structure and Data

The molecular formula for SD-36 is C59H62F2N9O12PC_{59}H_{62}F_{2}N_{9}O_{12}P, with a molecular weight of 1158.15 g/mol . The compound's structure features a complex arrangement that allows it to effectively engage with the SH2 domain of STAT3. The structural data indicate that SD-36 maintains high specificity for STAT3 over other members of the STAT family, which is crucial for minimizing off-target effects in therapeutic applications .

Chemical Reactions Analysis

Reactions and Technical Details

SD-36 operates through a mechanism that involves binding to STAT3 and promoting its ubiquitination via interaction with cereblon E3 ligase. This process leads to subsequent proteasomal degradation of STAT3, effectively reducing its levels in cells. The compound has shown efficacy in inducing cell-cycle arrest and apoptosis in various cancer cell lines characterized by high levels of phosphorylated STAT3 .

In vitro studies have demonstrated that SD-36 can deplete both monomeric and dimeric forms of STAT3 within hours at concentrations as low as 1 μM .

Mechanism of Action

Process and Data

The mechanism by which SD-36 exerts its effects involves several key steps:

  1. Binding: SD-36 binds to the SH2 domain of STAT3.
  2. Recruitment: It recruits cereblon E3 ligase, facilitating the ubiquitination of STAT3.
  3. Degradation: The ubiquitinated STAT3 is directed to the proteasome for degradation.

This targeted degradation results in a significant reduction in STAT3 levels, leading to diminished transcriptional activity associated with oncogenic pathways . In animal models, administration of SD-36 has resulted in complete tumor regression in xenograft models, demonstrating its potential as an effective cancer therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SD-36 exhibits several notable physical properties:

  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 30 mg/mL (approximately 25.90 mM) with sonication recommended for optimal dissolution.
  • Storage Conditions: The compound should be stored as a powder at -20°C for up to three years or in solvent at -80°C for one year .

The chemical properties include:

  • Potency: Exhibits an IC50 value less than 2 μM across various cancer cell lines.
  • Selectivity: Demonstrates greater than 20-fold selectivity for degrading STAT3 compared to other signal transducers.
Applications

Scientific Uses

SD-36 has significant implications in cancer research and therapy due to its ability to selectively degrade STAT3. Its applications include:

  1. Cancer Treatment: Effective against acute myeloid leukemia and anaplastic large-cell lymphoma by inducing apoptosis and inhibiting tumor growth.
  2. Research Tool: Serves as a valuable chemical probe for studying the role of STAT3 in various biological processes and diseases.
  3. Therapeutic Development: Potentially serves as a template for developing new PROTACs targeting other proteins involved in cancer progression.
Introduction to STAT3 as a Therapeutic Target in Oncogenesis

Role of STAT3 in Cellular Proliferation, Angiogenesis, and Apoptosis Evasion

Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor that transitions to a potent oncogenic driver when constitutively activated in malignancies. STAT3 hyperactivation occurs in >70% of human cancers, including hematologic malignancies and solid tumors like head and neck squamous cell carcinoma (HNSCC) and colorectal cancer (CRC), where it correlates with advanced disease stage and poor prognosis [1] [4]. The transcription factor regulates a multifaceted oncogenic program: 1) It drives uncontrolled proliferation by upregulating cell cycle accelerators (Cyclin D1, c-Myc) and survival proteins (Bcl-2, Bcl-xL, Mcl-1); 2) It stimulates angiogenesis through vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α) induction; and 3) It enables apoptosis evasion by suppressing pro-apoptotic signals while enhancing survival pathways [1] [4] [7]. Beyond cancer-cell-autonomous effects, STAT3 orchestrates immunosuppression within the tumor microenvironment by inhibiting dendritic cell maturation, suppressing T-cell activation, and upregulating immune checkpoint proteins like PD-L1 [1]. This functional versatility establishes STAT3 as a master regulator of tumor initiation, progression, and therapeutic resistance.

Table 1: Key STAT3-Regulated Oncogenic Pathways and Effectors

Oncogenic ProcessUpregulated GenesFunctional Consequences
ProliferationCyclin D1, c-MYC, SurvivinAccelerated G1/S transition, uncontrolled cell cycling
AngiogenesisVEGF, HIF-1α, bFGFNeovascularization, tumor perfusion, metastasis
Apoptosis EvasionBcl-2, Bcl-xL, Mcl-1Resistance to intrinsic/extrinsic death signals
Immune EvasionPD-L1, IL-10, TGF-βT-cell exhaustion, immunosuppressive microenvironment
MetastasisTWIST1, MMP2/9, VimentinEpithelial-mesenchymal transition, tissue invasion

Challenges in Targeting STAT3: SH2 Domain Homology and Undruggable Nature

Despite its compelling therapeutic profile, STAT3 has been notoriously challenging to inhibit pharmacologically. The absence of deep enzymatic pockets typical of kinases limits small-molecule binding opportunities. The phosphotyrosine-binding SH2 domain—critical for STAT3 dimerization and activation—exhibits high structural homology (70-90%) across STAT family members, complicating the development of selective inhibitors [2] [6]. Traditional approaches targeting upstream kinases (e.g., JAK inhibitors like ruxolitinib) indirectly suppress STAT3 phosphorylation but suffer from compensatory pathway activation and off-target effects [3]. Direct inhibitors, including peptidomimetics (C16) and oligonucleotides, face challenges such as poor cell permeability, rapid degradation, and insufficient binding affinity [2] [8]. The transcription factor's functional pleiotropy—spanning nuclear genomic regulation and mitochondrial metabolism—further complicates therapeutic targeting, cementing its "undruggable" reputation among drug developers [6] [8].

Emergence of PROTAC Technology for Transcription Factor Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm-shifting approach that overcomes limitations of occupancy-driven inhibitors. These heterobifunctional molecules consist of three elements: 1) A warhead binding the protein of interest (POI); 2) A ligand recruiting an E3 ubiquitin ligase; and 3) A chemical linker connecting both moieties [5] [8]. Unlike inhibitors that merely block protein activity, PROTACs hijack the ubiquitin-proteasome system to induce POI degradation, eliminating both enzymatic and scaffolding functions. This event-driven pharmacology enables catalytic activity—a single PROTAC molecule can facilitate multiple degradation cycles—and achieves efficacy at substoichiometric concentrations [5] [10]. PROTACs demonstrate particular utility against transcription factors like STAT3, where functional redundancy between phosphorylated (pY705) and unphosphorylated forms (uSTAT3) diminishes conventional inhibitors [8] [10]. The first STAT3-directed PROTACs emerged in 2019, with SD-36 standing out as a clinical candidate due to its exceptional potency and selectivity [3] [6].

Table 2: PROTAC vs. Traditional Inhibitor Properties for STAT3 Targeting

PropertyTraditional InhibitorsPROTAC Degraders
MechanismOccupancy-driven (reversible binding)Event-driven (catalytic degradation)
Target ScopePrimarily pY705-STAT3pY705-STAT3 + uSTAT3 isoforms
SelectivityLimited by SH2 domain homologyEnhanced by ternary complex requirements
ResistanceCompensatory pathway activationSustained target elimination
DosingContinuous high exposureIntermittent low concentrations
DurationTransient inhibitionProlonged effects post-degradation

Properties

Product Name

SD-36

IUPAC Name

[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid

Molecular Formula

C59H62F2N9O12P

Molecular Weight

1158.1666

InChI

InChI=1S/C59H62F2N9O12P/c60-59(61,83(80,81)82)39-21-23-43-38(31-39)32-45(63-43)54(75)65-46-34-68(51(73)20-11-3-1-2-6-13-35-18-12-19-41-42(35)33-69(57(41)78)47-26-28-50(72)66-55(47)76)30-29-40-22-25-48(70(40)58(46)79)56(77)64-44(24-27-49(62)71)53(74)67-52(36-14-7-4-8-15-36)37-16-9-5-10-17-37/h4-5,7-10,12,14-19,21,23,31-32,40,44,46-48,52,63H,1-3,11,20,22,24-30,33-34H2,(H2,62,71)(H,64,77)(H,65,75)(H,67,74)(H,66,72,76)(H2,80,81,82)/t40-,44+,46+,47?,48+/m1/s1

InChI Key

JKCSCHXVWPSGBG-OPKPGBGESA-N

SMILES

C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9

Solubility

Soluble in DMSO

Synonyms

SD36; SD 36; SD-36

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.